6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1251698-79-9
VCID: VC5279832
InChI: InChI=1S/C19H21FN4O3S/c20-17-8-4-3-7-15(17)13-24-19(25)23-14-16(9-10-18(23)21-24)28(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,14H,1-2,5-6,11-13H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Molecular Formula: C19H21FN4O3S
Molecular Weight: 404.46

6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS No.: 1251698-79-9

Cat. No.: VC5279832

Molecular Formula: C19H21FN4O3S

Molecular Weight: 404.46

* For research use only. Not for human or veterinary use.

6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251698-79-9

Specification

CAS No. 1251698-79-9
Molecular Formula C19H21FN4O3S
Molecular Weight 404.46
IUPAC Name 6-(azepan-1-ylsulfonyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C19H21FN4O3S/c20-17-8-4-3-7-15(17)13-24-19(25)23-14-16(9-10-18(23)21-24)28(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,14H,1-2,5-6,11-13H2
Standard InChI Key DQVHWWBKTDCSNY-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2

Introduction

6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound with significant interest in medicinal chemistry. Its unique structure combines a triazolopyridinone core, an azepane sulfonyl group, and a fluorophenyl moiety. This structural framework suggests potential applications in pharmacology, particularly as a kinase inhibitor or antimicrobial agent.

Chemical Characteristics

PropertyDetails
IUPAC Name6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one
Molecular FormulaC16H18FN5O3S
Molecular Weight379.41 g/mol
Structural Features- Triazolopyridinone core
- Azepane sulfonyl moiety
- Fluorophenyl group
Functional GroupsSulfonamide (-SO₂), Fluoroarene (C₆H₄F), Triazole (C₂N₃)

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring: A cycloaddition reaction between azide and alkyne precursors is used to create the triazole framework.

  • Introduction of the Sulfonamide Group: The azepane sulfonyl moiety is incorporated via nucleophilic substitution reactions using sulfonyl chlorides.

  • Addition of the Fluorophenyl Moiety: The fluorophenyl group is introduced through benzylation or similar alkylation reactions.

These steps highlight the compound's synthetic complexity and its reliance on advanced organic chemistry techniques.

Kinase Inhibition

The triazolopyridinone core is a known scaffold for kinase inhibitors, which are crucial in regulating cellular processes such as growth and apoptosis. This makes the compound a potential candidate for cancer research.

Antimicrobial Activity

The azepane sulfonamide and triazole moieties are often found in antimicrobial agents. Preliminary studies suggest that this compound could exhibit activity against bacterial and fungal strains.

Applications in Drug Development

The compound's structural features make it a versatile candidate for drug discovery programs:

  • Cancer Research: As a potential kinase inhibitor.

  • Infectious Diseases: For bacterial, fungal, or malarial infections.

  • Inflammatory Disorders: Sulfonamides are known for their anti-inflammatory properties.

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